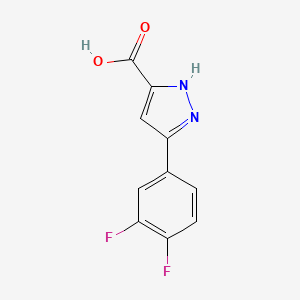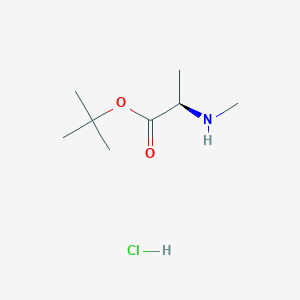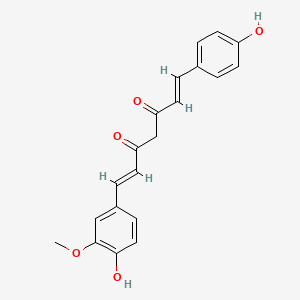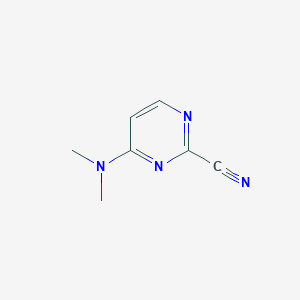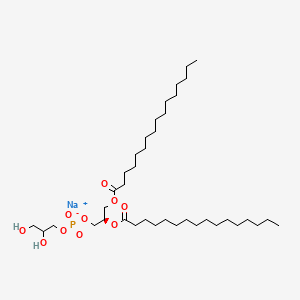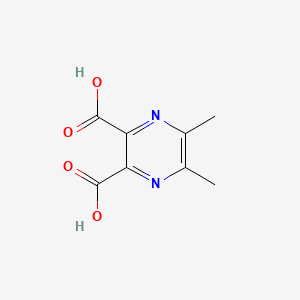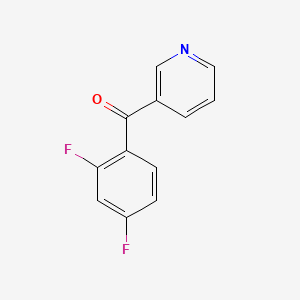
(2,4-Difluorophenyl)(pyridin-3-yl)methanone
Vue d'ensemble
Description
2,4-Difluorophenyl)(pyridin-3-yl)methanone (2,4-DFPM) is a fluorinated derivative of pyridine, a heterocyclic aromatic compound. It is a versatile and useful compound in the field of organic synthesis and is widely used in the preparation of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential application in medical and biomedical research.
Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of (2,4-Difluorophenyl)(pyridin-3-yl)methanone derivatives is in the field of antimicrobial research. For instance, Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Similarly, studies by Kumar et al. (2012) on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed good antimicrobial activity (Kumar et al., 2012).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of this compound derivatives. Rui Zheng (2010) documented the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a process that provided a reasonable overall yield (Zheng Rui, 2010). In another study, Lakshminarayana et al. (2009) synthesized and characterized a related compound, confirming its structure through X-ray diffraction studies (Lakshminarayana et al., 2009).
Molecular Docking and Antimicrobial Activity
Further research involves molecular docking studies and evaluation of antimicrobial activities. For example, Sivakumar et al. (2021) conducted an extensive study on a related molecule, evaluating its molecular docking and antimicrobial activity (Sivakumar et al., 2021). Moreover, Narasimhan et al. (2011) synthesized a series of compounds for antimicrobial and antimycobacterial evaluations, providing insights into their potential pharmaceutical applications (Narasimhan et al., 2011).
Crystal Structure and Molecular Analysis
Investigations into the crystal structure and molecular analysis of this compound derivatives have also been a focus. Karthik et al. (2021) synthesized and characterized a related compound, providing detailed insights into its structure and molecular properties (Karthik et al., 2021).
Anticancer and Antimicrobial Applications
The compound and its derivatives have also been explored for their potential in anticancer and antimicrobial applications. Katariya et al. (2021) synthesized novel compounds with pyridyl-pyrazoline structures, which were evaluated for their anticancer and antimicrobial activities (Katariya et al., 2021).
Mécanisme D'action
- These kinases play crucial roles in cellular signaling pathways, particularly in stress responses and inflammation .
- The inhibition of these kinases may lead to anti-inflammatory effects and altered cellular processes .
- Inhibition of MAPKAPK2 and MAPKAPK3 disrupts downstream signaling events, impacting gene expression, cytokine production, and cell survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYXUZIFJAOGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568611 | |
| Record name | (2,4-Difluorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133385-30-5 | |
| Record name | (2,4-Difluorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
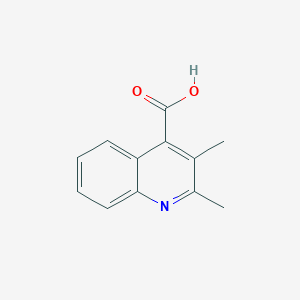
![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)

